molecular formula C8H18N2 B15094989 2-[1-(Aminomethyl)cyclopentyl]ethanamine

2-[1-(Aminomethyl)cyclopentyl]ethanamine

Katalognummer: B15094989
Molekulargewicht: 142.24 g/mol
InChI-Schlüssel: NMQBXMXGZIXHCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(Aminomethyl)cyclopentyl]ethanamine is an organic compound with the molecular formula C8H18N2 It is a cyclopentyl derivative with an aminomethyl group attached to the cyclopentane ring and an ethanamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopentyl]ethanamine typically involves the reaction of cyclopentyl derivatives with aminomethylating agents. One common method is the reductive amination of cyclopentanone with formaldehyde and ammonia or a primary amine, followed by further reaction with ethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(Aminomethyl)cyclopentyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the aminomethyl group or the cyclopentane ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentane ring or the ethanamine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

2-[1-(Aminomethyl)cyclopentyl]ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]ethanamine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopentane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentylamine: Similar structure but lacks the ethanamine chain.

    2-(Aminomethyl)cyclopentane: Similar structure but lacks the ethanamine chain.

    Cyclopentaneethanamine: Similar structure but lacks the aminomethyl group.

Uniqueness

2-[1-(Aminomethyl)cyclopentyl]ethanamine is unique due to the presence of both the aminomethyl group and the ethanamine chain. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H18N2

Molekulargewicht

142.24 g/mol

IUPAC-Name

2-[1-(aminomethyl)cyclopentyl]ethanamine

InChI

InChI=1S/C8H18N2/c9-6-5-8(7-10)3-1-2-4-8/h1-7,9-10H2

InChI-Schlüssel

NMQBXMXGZIXHCB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CCN)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.